

# Application Note: HPLC-UV Quantification of Ivabradine Impurity 2

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## Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B15602248*

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## Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Ivabradine Impurity 2**. The described protocol is essential for researchers, scientists, and drug development professionals involved in the quality control and purity assessment of Ivabradine, a crucial medication for managing stable angina and heart failure. The method utilizes a reversed-phase C18 column with UV detection, ensuring accurate and precise quantification of this specific impurity.

## Introduction

Ivabradine is a heart rate-lowering agent that selectively inhibits the If current in the sinoatrial node.<sup>[1]</sup> During the synthesis and storage of Ivabradine, various related substances, or impurities, can form.<sup>[2]</sup> Regulatory bodies require the monitoring and control of these impurities to ensure the safety and efficacy of the final drug product. "**Ivabradine Impurity 2**" is a known process-related impurity. This document provides a detailed analytical procedure for its quantification.

Based on commercially available reference standards, **Ivabradine Impurity 2** is identified as 3-{3-[(3,4-Dimethoxy-bicyclo[4.2.0]oct-7-ylmethyl)-methyl-amino]-propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one.<sup>[3]</sup> The analytical method presented here is adapted from

published, validated methods for the simultaneous determination of Ivabradine and its various impurities.

## Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the HPLC quantification of **Ivabradine Impurity 2**.

## Materials and Reagents

- Ivabradine Hydrochloride Reference Standard
- **Ivabradine Impurity 2** Reference Standard
- Acetonitrile (HPLC Grade)
- Ammonium Acetate (AR Grade)
- Ammonium Hydroxide solution
- Water (HPLC Grade)
- Placebo mixture (optional, for accuracy studies)

## Instrumentation

- HPLC system equipped with a UV-Vis detector
- Data acquisition and processing software
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

## Chromatographic Conditions

Parameter	Value
Column	C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	20 mM Ammonium Acetate buffer (pH adjusted to 7.35 with Ammonium Hydroxide)
Mobile Phase B	Acetonitrile
Gradient Elution	A gradient program should be optimized for the separation of Ivabradine and its impurities. A suggested starting point is a linear gradient from 11% to 34% Mobile Phase B over 45 minutes.
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	286 nm

## Preparation of Solutions

Mobile Phase A (20 mM Ammonium Acetate, pH 7.35): Dissolve an appropriate amount of Ammonium Acetate in HPLC grade water to make a 20 mM solution. Adjust the pH to 7.35 with Ammonium Hydroxide solution. Filter through a 0.45 µm membrane filter.

Standard Stock Solutions: Accurately weigh and dissolve the **Ivabradine Impurity 2** reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration. A typical stock solution concentration might be in the range of 10-50 µg/mL.

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity in the sample.

Sample Preparation: Accurately weigh the sample containing Ivabradine and dissolve it in the diluent to a known concentration. The concentration should be chosen such that the expected level of Impurity 2 falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

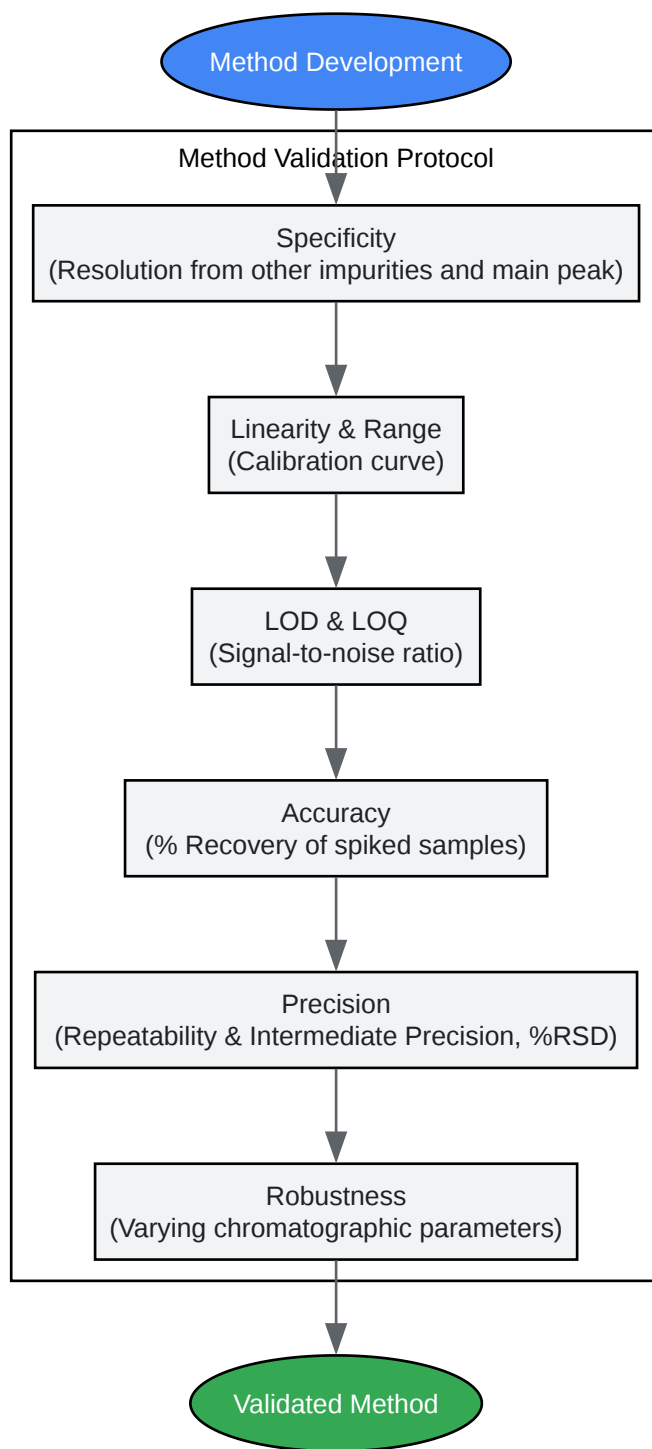
## Quantitative Data Summary

The following table summarizes the typical validation parameters for the quantification of Ivabradine impurities using a similar HPLC method. The data presented here is a composite from literature sources and should be verified through in-house validation.

Parameter	Typical Performance
Linearity Range	LOQ to 150% of the specification limit
Correlation Coefficient ( $r^2$ )	$\geq 0.999$
Limit of Detection (LOD)	$\sim 0.05 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.15 \mu\text{g/mL}$
Accuracy (% Recovery)	98.0% - 102.0%
Precision (%RSD)	$< 2.0\%$

## Method Validation Workflow

The following diagram illustrates the key stages involved in validating the analytical method for **Ivabradine Impurity 2** quantification.

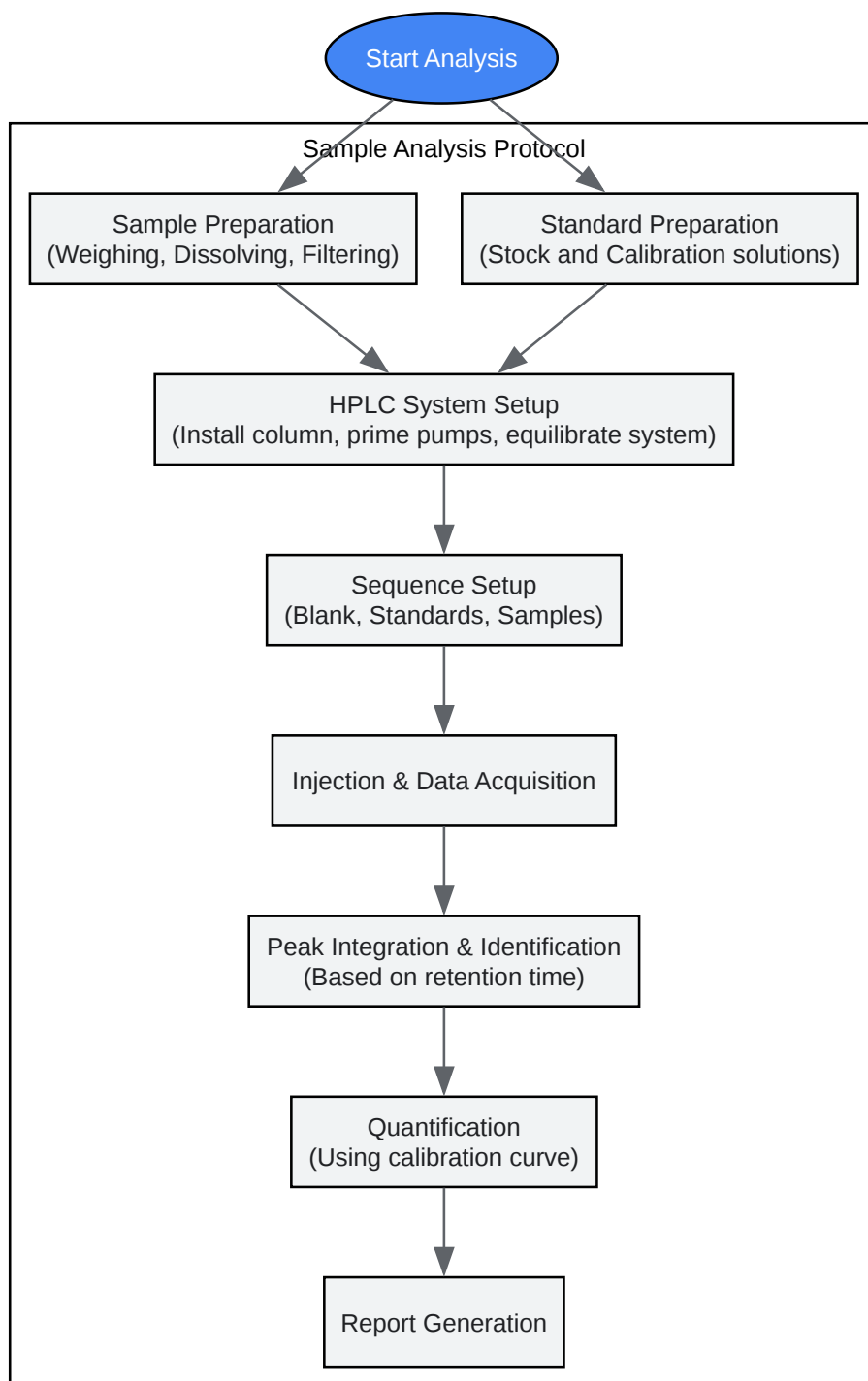


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Caption: Workflow for the validation of the HPLC method for **Ivabradine Impurity 2**.

## Experimental Workflow for Sample Analysis

The diagram below outlines the step-by-step process for analyzing a sample for the quantification of **Ivabradine Impurity 2**.



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Caption: Step-by-step workflow for the quantification of **Ivabradine Impurity 2**.

## Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of **Ivabradine Impurity 2**. Adherence to the detailed protocol and proper method validation will ensure the generation of high-quality data, which is critical for the safety and efficacy assessment of Ivabradine drug products. This method is suitable for routine quality control analysis in a pharmaceutical laboratory setting.

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## References

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